molecular formula C10H15N3O2 B2987412 4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202461-68-3

4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2987412
CAS No.: 2202461-68-3
M. Wt: 209.249
InChI Key: OEQSQEUVRRTVQN-UHFFFAOYSA-N
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Description

4-Methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its broad biological and pharmacological activities. This compound features a methyl group at position 4, an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at position 3, and a propenyl group at position 1. The oxolan ring introduces conformational flexibility, while the propenyl group may influence reactivity and intermolecular interactions, such as π-stacking or hydrogen bonding .

The 1,2,4-triazol-5-one core is weakly acidic due to the presence of NH protons, enabling potentiometric titration in non-aqueous media to determine pKa values . Such derivatives are often synthesized via condensation reactions of amino-triazolones with aldehydes or ketones, followed by functionalization (e.g., acylation or alkylation) . Computational methods like Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) NMR calculations have been employed to predict molecular properties and validate experimental data .

Properties

IUPAC Name

4-methyl-5-(oxolan-2-yl)-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-6-13-10(14)12(2)9(11-13)8-5-4-7-15-8/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQSQEUVRRTVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC=C)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general synthetic pathway can be outlined:

  • Preparation of the Triazole Ring : The initial step involves the formation of the triazole ring through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions : Subsequent steps may include alkylation or acylation to introduce the oxolane and propene groups.
  • Purification : The crude product is purified using recrystallization or chromatographic techniques.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound Microorganism Tested Activity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli12 mm
4-Methyl...Enterobacter aerogenes14 mm

These findings suggest that the compound may inhibit bacterial growth effectively against various strains.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives. For example:

  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that derivatives of this compound induce apoptosis significantly compared to control groups.
  • Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various triazole derivatives and evaluating their antimicrobial activity against clinical isolates. The results indicated that certain modifications in the triazole structure enhanced activity against resistant strains of bacteria.

Case Study 2: Anticancer Activity

In another investigation, a series of triazole compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. The most active compound exhibited an IC50 value of 10 μM against MDA-MB-231 cells, indicating potent anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-methyl-3-(oxolan-2-yl)-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one with structurally related triazolone derivatives:

Compound Name Substituents (Positions) Key Features pKa (Non-Aqueous) Biological Activity Computational Methods Applied
This compound 4-Me, 3-oxolan-2-yl, 1-propenyl Flexible oxolan ring; propenyl for potential reactivity Not reported Antioxidant (predicted) GIAO NMR, DFT
3-Ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-Et, 4-benzylidenamino Planar benzylidenamino group; strong H-bonding capacity ~8.2–9.5 Antioxidant, antimicrobial DFT/B3LYP
1-Acetyl-3-alkyl-4-(4-diethylaminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-Acetyl, 3-alkyl, 4-benzylidenamino Enhanced lipophilicity; acetyl group modulates acidity ~7.8–8.5 Anticancer, anti-inflammatory Potentiometric titration
3-(Morpholine-4-yl-methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-Morpholinyl-methyl Polar morpholine group; improved solubility ~9.0–10.2 Antifungal, antiviral HF/DFT

Key Observations:

  • Acidity: The oxolan-containing compound’s acidity is expected to be lower than benzylidenamino derivatives (e.g., pKa ~7.8–9.5 for benzylidenamino vs. unreported for oxolan derivatives) due to reduced electron-withdrawing effects .
  • Antioxidant Potential: While benzylidenamino derivatives exhibit confirmed antioxidant activity (e.g., ROS scavenging), the oxolan-propenyl derivative’s activity remains predicted but untested .

Computational and Spectroscopic Validation

  • NMR Shifts : GIAO calculations for oxolan-containing triazolones predict upfield shifts for oxolan protons (δ ~3.5–4.5 ppm) compared to aromatic substituents (δ ~6.5–8.0 ppm) .
  • DFT Optimization : The oxolan ring’s envelope conformation minimizes steric strain, as seen in similar heterocyclic systems .

Research Findings and Implications

Synthetic Accessibility : The target compound can be synthesized via Schiff base formation or alkylation, similar to other triazolones, but requires optimized conditions for oxolan incorporation .

Antioxidant Mechanism: If the propenyl group undergoes radical scavenging, the compound could mimic the activity of 4-hydroxybenzylidenamino derivatives, which inhibit lipid peroxidation .

Drug Design : The oxolan ring’s flexibility and propenyl’s reactivity make this compound a candidate for hybrid molecules targeting oxidative stress-related diseases .

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